molecular formula C16H18ClNOS B11124418 3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11124418
M. Wt: 307.8 g/mol
InChI Key: GNIYKTDUONSHJH-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide is an organic compound belonging to the class of benzothiophenes This compound is characterized by the presence of a chloro group at the 3-position, a cyclohexyl group attached to the nitrogen atom, and a methyl group at the 6-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: The chloro group is introduced at the 3-position of the benzothiophene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached to the nitrogen atom through an amide bond formation reaction. This can be achieved using cyclohexylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Methylation: The methyl group is introduced at the 6-position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It is known to act as an agonist for the Smoothened (Smo) receptor, which plays a crucial role in the Hedgehog signaling pathway. This pathway is involved in cell growth, differentiation, and tissue patterning. By activating the Smo receptor, the compound can modulate the Hedgehog signaling pathway, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of the cyclohexyl group attached to the nitrogen atom, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C16H18ClNOS

Molecular Weight

307.8 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H18ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,18,19)

InChI Key

GNIYKTDUONSHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCCCC3)Cl

Origin of Product

United States

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